![molecular formula C28H35N2O7S2- B14212836 [[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate CAS No. 828921-15-9](/img/structure/B14212836.png)
[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrrolidine ring, a dithiane ring, and a carbonate group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate typically involves multiple steps, including the formation of the pyrrolidine and dithiane rings, followed by the introduction of the carbonate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer advantages.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- [2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl carbonate
- [5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]methyl carbonate
Uniqueness
[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: stands out due to its unique combination of functional groups and stereochemistry, which may confer specific advantages in terms of reactivity, stability, and biological activity compared to similar compounds.
[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
828921-15-9 |
|---|---|
分子式 |
C28H35N2O7S2- |
分子量 |
575.7 g/mol |
IUPAC名 |
[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate |
InChI |
InChI=1S/C28H36N2O7S2/c1-34-22-15-20(16-23(35-2)24(22)36-3)28(38-12-7-13-39-28)25(37-27(32)33)19-14-21(30-17-19)26(31)29-11-10-18-8-5-4-6-9-18/h4-6,8-9,15-16,19,21,25,30H,7,10-14,17H2,1-3H3,(H,29,31)(H,32,33)/p-1/t19-,21+,25?/m1/s1 |
InChIキー |
WAMIBBYZACCMKJ-NHJXTLMQSA-M |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)C([C@@H]3C[C@H](NC3)C(=O)NCCC4=CC=CC=C4)OC(=O)[O-] |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)C(C3CC(NC3)C(=O)NCCC4=CC=CC=C4)OC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


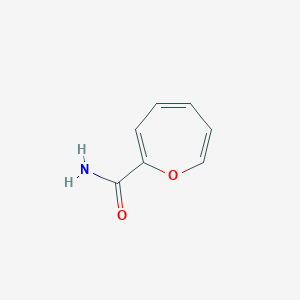
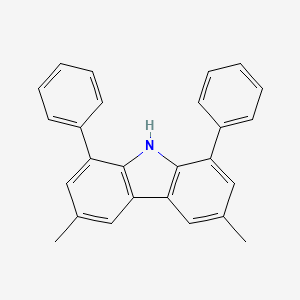
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
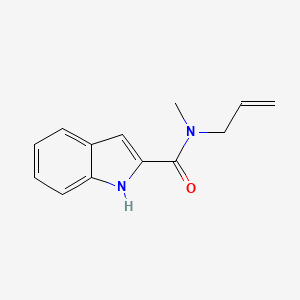

![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
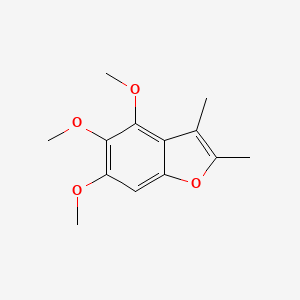
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
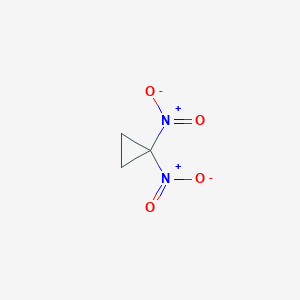
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
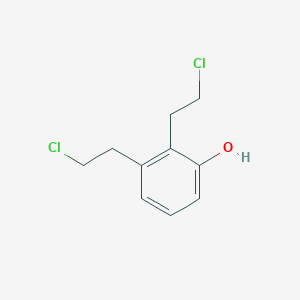
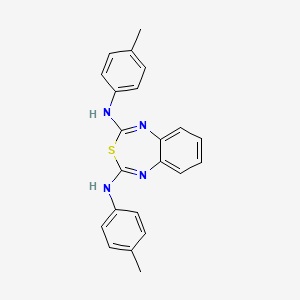
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
